molecular formula C15H16ClFN2O3 B3226276 Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate CAS No. 125290-82-6

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B3226276
CAS No.: 125290-82-6
M. Wt: 326.75 g/mol
InChI Key: AVSJJKRZZUJIGM-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the naphthyridine family, which consists of fused heterocyclic compounds containing nitrogen atoms. Due to its unique structural features, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting with the construction of the naphthyridine core. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as amines and ketones, under acidic or basic conditions.

  • Cyclization Reactions: Cyclization steps are crucial to form the naphthyridine ring system. Cyclization can be achieved using high-temperature conditions or specific catalysts.

  • Functional Group Modifications: Subsequent functional group modifications, such as chlorination, fluorination, and esterification, are performed to introduce the desired substituents on the naphthyridine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate exerts its effects depends on its specific biological target. The compound may interact with enzymes, receptors, or other molecular targets within biological systems. The exact pathways and molecular targets involved would require further research and experimentation to elucidate.

Comparison with Similar Compounds

  • Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate: This compound is structurally similar but contains a cyano group instead of a methyl group.

  • Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate: This compound has a different substituent on the phenyl ring.

Uniqueness: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. Its unique structure allows for diverse applications in scientific research and industry.

Properties

IUPAC Name

ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-2,3-dihydro-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O3/c1-3-22-15(21)9-6-19(8-4-5-8)14-10(12(9)20)7(2)11(17)13(16)18-14/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSJJKRZZUJIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=NC(=C(C(=C2C1=O)C)F)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 3
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 6
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

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